2-Acetamido-2-Deoxy-D-Talopyranose
Overview
Description
2-Acetamido-2-Deoxy-D-Talopyranose is an organic compound belonging to the class of amino sugars. It is a monosaccharide derivative, specifically an epimer of N-Acetyl-D-Galactosamine, differing only in the configuration of the hydroxyl group at the C-4 position
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-D-Talopyranose is the enzyme glycosidase . This enzyme plays a crucial role in the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids .
Mode of Action
This compound acts as a noncompetitive inhibitor of the enzyme glycosidase . It inhibits the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . Additionally, it has been shown to inhibit antigen binding .
Biochemical Pathways
The compound’s action on glycosidase affects the biochemical pathways involving glycoconjugates. By inhibiting the enzymatic cleavage of glycoconjugates, it disrupts the normal functioning of these pathways
Result of Action
The inhibition of glycosidase by this compound can lead to changes in the molecular and cellular functions of glycoconjugates . For instance, it can affect the binding of antigens, which may have implications for immune response .
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-Deoxy-D-Talopyranose is a noncompetitive inhibitor of the enzyme glycosidase . It has been shown to inhibit the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . This compound interacts with these biomolecules, affecting their function and the nature of their interactions .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the enzyme glycosidase . By inhibiting this enzyme, it affects the cleavage of glycoconjugates, potentially leading to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-Deoxy-D-Talopyranose can be synthesized through multiple-step chemical processes. One common method involves the reaction of N-Acetyl-D-Glucosamine with D-Arabinose under physical or enzymatic conditions . Another method includes the addition of nitrosyl chloride to acetylated glycal, followed by conversion to an acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine .
Industrial Production Methods
Industrial production of this compound typically involves the use of acetylated glycals and nitrosyl chloride, followed by reduction and acetylation steps. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-Deoxy-D-Talopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrosyl chloride, zinc-copper couple, and various acetylating agents. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include acetylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetamido-2-Deoxy-D-Talopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of cell surface carbohydrates and their interactions.
Industry: Used in the production of various biochemical reagents and as a precursor for other chemical compounds.
Comparison with Similar Compounds
2-Acetamido-2-Deoxy-D-Talopyranose is similar to other amino sugars such as N-Acetyl-D-Galactosamine, N-Acetyl-D-Glucosamine, and N-Acetyl-D-Mannosamine. it is unique in its specific configuration and the resulting biochemical properties. This uniqueness makes it valuable for specific applications where other amino sugars may not be suitable .
List of Similar Compounds
Biological Activity
2-Acetamido-2-Deoxy-D-Talopyranose (TalNAc) is an amino sugar that plays a significant role in various biological processes and has potential therapeutic applications. As a noncompetitive inhibitor of glycosidase enzymes, TalNAc disrupts the enzymatic cleavage of glycoconjugates, impacting cellular functions and biochemical pathways. This article explores the biological activity of TalNAc, including its mechanism of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C₇H₁₃N₁O₇
- Molecular Weight : 189.19 g/mol
- Structure : It features an acetamido group at the C-2 position and a deoxy group, which distinguishes it from other amino sugars like N-acetyl-D-galactosamine.
Synthesis
TalNAc can be synthesized through various methods, primarily involving modifications of D-lyxose or related sugar derivatives. A common synthetic route includes:
- Starting Material : D-lyxose
- Reagents : Acetic anhydride and ammonium acetate
- Procedure : The reaction conditions typically involve heating under controlled conditions to facilitate the formation of the acetamido group.
The primary biological activity of this compound involves its role as a noncompetitive inhibitor of glycosidase enzymes. This inhibition affects:
- Glycoconjugate Metabolism : By preventing the cleavage of glycoconjugates, TalNAc alters the normal functioning of metabolic pathways involving these biomolecules.
- Cellular Functions : Disruption of glycoconjugate metabolism can lead to changes in cell signaling and interactions, which are crucial for various physiological processes.
Research Applications
TalNAc has diverse applications in scientific research:
- Glycobiology : Used to study cell surface carbohydrates and their interactions.
- Drug Development : Investigated for potential use in developing antiviral and anti-tumor drugs due to its inhibitory effects on glycosidases.
- Biochemical Reagents : Serves as a precursor for synthesizing complex carbohydrates and glycoproteins.
Comparative Analysis with Similar Compounds
The biological activity of TalNAc can be compared with other amino sugars such as N-acetyl-D-galactosamine (GalNAc) and N-acetyl-D-glucosamine (GlcNAc). The following table summarizes key differences:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Acetamido at C-2, deoxy at C-2 | Noncompetitive inhibitor of glycosidases |
N-Acetyl-D-Galactosamine (GalNAc) | Acetamido at C-2, hydroxyl at C-4 | Involved in glycoprotein synthesis |
N-Acetyl-D-Glucosamine (GlcNAc) | Acetamido at C-2, hydroxyl at C-3 | Key component in chitin and glycoproteins |
Case Studies
- Inhibition of Glycosidases : A study demonstrated that TalNAc effectively inhibited specific glycosidases involved in carbohydrate metabolism, suggesting its potential in treating metabolic disorders .
- Antiviral Applications : Research indicates that derivatives of TalNAc are being explored for their antiviral properties, particularly against viruses that exploit glycosylation for entry into host cells .
- Role in Bacterial Polysaccharides : TalNAc's epimer, UDP-N-acetyl-D-talosamine, is crucial for bacterial capsular polysaccharide biosynthesis, highlighting its importance in microbiological studies .
Properties
IUPAC Name |
N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-XLSKCSLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725229 | |
Record name | 2-Acetamido-2-deoxy-D-talopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282727-46-2 | |
Record name | 2-Acetamido-2-deoxy-D-talopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How is 2-Acetamido-2-Deoxy-D-Talose synthesized?
A: One established method for synthesizing 2-Acetamido-2-Deoxy-D-Talose starts with D-Lyxose. [] The process involves several steps, including a reaction with nitromethane in the presence of sodium methoxide to form 1-deoxy-1-nitro-D-galactitol. This intermediate is then acetylated and reacted with ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol. A modified Nef reaction converts this compound to 2-acetamido-2-deoxy-D-talose. []
Q2: What is the significance of the C-disaccharide derivative of 2-Acetamido-2-Deoxy-D-Talose?
A: Research has focused on the C-disaccharide derivative, specifically the alpha-C(1-->3)-D-mannopyranoside of N-acetyltalosamine (α-D-Manp-(1-->3)CH(2)-D-TalNAc). This compound, synthesized through a multi-step process involving radical C-glycosidation, has been found to be inactive as an inhibitor of glycosidases and human alpha-1,3-fucosyltransferase VI, unlike its epimer, the alpha-C(1-->3)-D-mannopyranoside of N-acetylgalactosamine. [] This finding highlights the impact of subtle structural differences on biological activity.
Q3: What is the role of 2-Acetamido-2-Deoxy-D-Talose in bacterial capsular polysaccharides?
A: While 2-Acetamido-2-Deoxy-D-Talose itself is not a direct component of bacterial capsular polysaccharides, its epimer, UDP-N-acetyl-D-talosamine (UDP-TalNAc), is a key substrate in their biosynthesis. The enzyme CapG, found in bacteria like Staphylococcus aureus, catalyzes the epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a crucial precursor for the synthesis of capsular polysaccharide type 5 (CP5). [] Understanding the structural features of CapG and its interaction with UDP-TalNAc offers potential targets for developing anti-infective agents.
Q4: What are the implications of studying enzymes like CapG that utilize 2-Acetamido-2-Deoxy-D-Talose derivatives?
A: The study of enzymes like CapG, which utilize derivatives of 2-Acetamido-2-Deoxy-D-Talose, is crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies. [] By characterizing the structure and function of these enzymes, researchers can identify potential targets for inhibiting the synthesis of bacterial capsular polysaccharides. This could lead to new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
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